![molecular formula C17H15N5OS2 B7636497 N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B7636497.png)
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is not fully understood. However, it has been suggested that the compound may induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide has been shown to have biochemical and physiological effects in various studies. In addition to its anticancer properties, it has been investigated for its potential as an antimicrobial agent. A study published in the Journal of Applied Microbiology found that this compound exhibited antimicrobial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide in lab experiments is its potential as a novel anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for the research and development of N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide. One direction is to further investigate its potential as an antimicrobial agent. Another direction is to study its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy in various applications.
Conclusion
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide is a chemical compound that has potential applications in various fields, including medicine and microbiology. Its anticancer and antimicrobial properties make it a promising candidate for further research and development. However, its mechanism of action and limitations must be further studied to optimize its efficacy in various applications.
Synthesis Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide involves the reaction of 2-(1-ethylbenzimidazol-2-ylthio)acetic acid with 2-aminobenzenesulfonamide and thionyl chloride. The resulting product is purified through recrystallization to obtain a white solid.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anticancer properties. In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, it was found that this compound exhibited significant cytotoxic activity against various cancer cell lines.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-2-22-14-9-4-3-6-11(14)19-17(22)24-10-15(23)18-12-7-5-8-13-16(12)21-25-20-13/h3-9H,2,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJBAALSLWAFJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
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